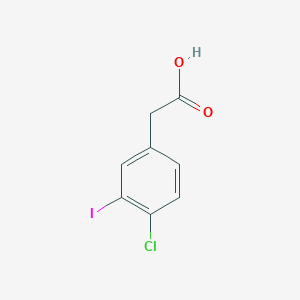
2-(4-Chloro-3-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting from 4-chlorophenylacetic acid, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 4-chlorophenylacetic acid with iodobenzene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate and solvents like toluene, are commonly used.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chloro-3-iodophenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . In chemical reactions, the chloro and iodo substituents influence the reactivity and selectivity of the compound, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the chloro substituent.
4-Chlorophenylacetic acid: Similar structure but lacks the iodo substituent.
2-(4-Bromo-3-iodophenyl)acetic acid: Similar structure with a bromo substituent instead of chloro.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetic acid is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C8H6ClIO2 |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-(4-chloro-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
VSDFRDKCIQNWDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


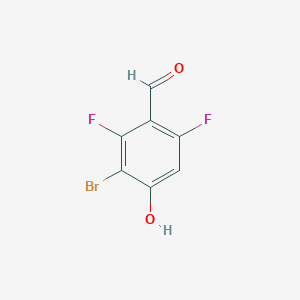
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)

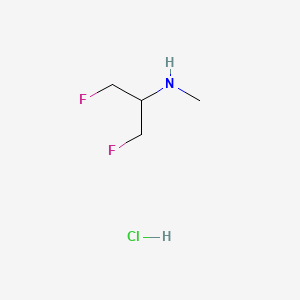
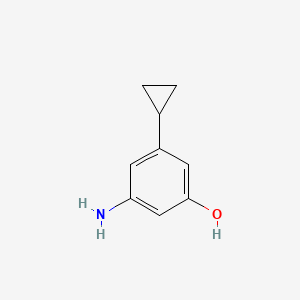
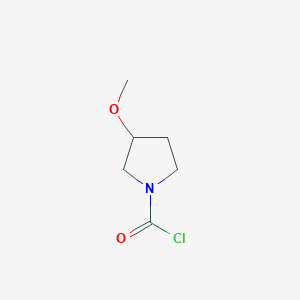
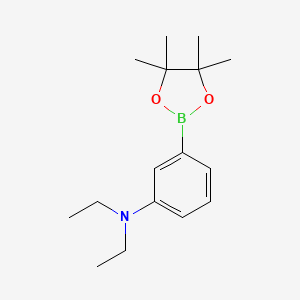
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
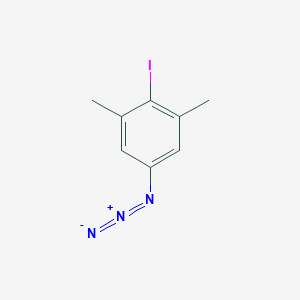
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)


